Clomiphene Hydrochloride (E/Z Mixture)
Clomiphene Hydrochloride (E/Z Mixture)
Clomifene, also known as clomid or clomifenum, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Clomifene is a drug which is used mainly in female infertility due to anovulation (e. g. due to polycystic ovary syndrome) to induce ovulation. . Clomifene is considered to be a practically insoluble (in water) and relatively neutral molecule. Clomifene has been detected in multiple biofluids, such as urine and blood. Within the cell, clomifene is primarily located in the cytoplasm and membrane (predicted from logP). Clomifene can be biosynthesized from stilbene. Clomifene is a potentially toxic compound.
Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)
Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.
Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)
Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.
Brand Name:
Vulcanchem
CAS No.:
911-45-5
VCID:
VC0125282
InChI:
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3
SMILES:
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Molecular Formula:
C₂₆H₂₉Cl₂NO
Molecular Weight:
406 g/mol
Clomiphene Hydrochloride (E/Z Mixture)
CAS No.: 911-45-5
Reference Standards
VCID: VC0125282
Molecular Formula: C₂₆H₂₉Cl₂NO
Molecular Weight: 406 g/mol
CAS No. | 911-45-5 |
---|---|
Product Name | Clomiphene Hydrochloride (E/Z Mixture) |
Molecular Formula | C₂₆H₂₉Cl₂NO |
Molecular Weight | 406 g/mol |
IUPAC Name | 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine |
Standard InChI | InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3 |
Standard InChIKey | GKIRPKYJQBWNGO-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Melting Point | 116.5-118 |
Physical Description | Solid |
Description | Clomifene, also known as clomid or clomifenum, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Clomifene is a drug which is used mainly in female infertility due to anovulation (e. g. due to polycystic ovary syndrome) to induce ovulation. . Clomifene is considered to be a practically insoluble (in water) and relatively neutral molecule. Clomifene has been detected in multiple biofluids, such as urine and blood. Within the cell, clomifene is primarily located in the cytoplasm and membrane (predicted from logP). Clomifene can be biosynthesized from stilbene. Clomifene is a potentially toxic compound. Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal. |
Related CAS | 50-41-9 (citrate (1:1)) |
Shelf Life | UNSTABLE TO AIR AND LIGHT |
Solubility | Slightly soluble 4.14e-04 g/L |
Synonyms | 1-(p-β-Diethylaminoethoxyphenyl)-1,2-diphenyl-2-chloroethylene; 2-[p-(2-Chloro-1,2-diphenylvinyl)phenoxy]triethylamine; 2-[p-(β-Chloro-α-phenylstyryl)phenoxy]triethylamine; Clomifene; Clomiphene; Clomiphene B; 2-[p-(2-Chloro-1,2-diphenylvinyl)phenox |
PubChem Compound | 2800 |
Last Modified | Nov 11 2021 |
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